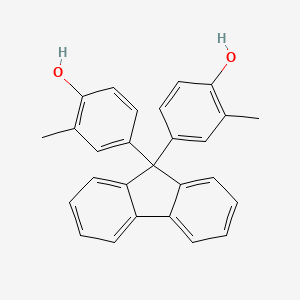

4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)

Beschreibung

4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) (CAS: 88938-12-9), also abbreviated as DMBPF in polymer chemistry , is a fluorene-based bisphenol derivative characterized by two 2-methylphenol substituents attached to the 9,9′-positions of the fluorene backbone. Its molecular structure combines the rigid fluorene core with sterically hindering methyl groups on the phenolic rings, which enhances thermal stability and influences solubility in organic solvents. The compound is synthesized via condensation reactions involving 9,9-bis(4-aminophenyl)fluorene and 3,4-dihydroxybenzaldehyde, followed by phosphorylation with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) to yield a light-yellow solid with ~85.7% efficiency . Applications include its use as a monomer in hydrolytically and thermally resistant polymers, interfacial modifiers for epoxy composites, and functional materials in organic electronics .

Eigenschaften

IUPAC Name |

4-[9-(4-hydroxy-3-methylphenyl)fluoren-9-yl]-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O2/c1-17-15-19(11-13-25(17)28)27(20-12-14-26(29)18(2)16-20)23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-16,28-29H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDSREQIJYWLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451942 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88938-12-9 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

- Protonation of fluorenone : The ketone oxygen in fluorenone becomes protonated under acidic conditions, increasing the electrophilicity of the carbonyl carbon.

- Nucleophilic attack by o-cresol : Two equivalents of 2-methylphenol attack the activated carbonyl carbon, followed by dehydration to form the 9,9-diarylfluorene structure.

The overall stoichiometry is represented by:

$$

\text{C}{13}\text{H}8\text{O} + 2 \text{C}7\text{H}8\text{O} \xrightarrow{\text{H}^+} \text{C}{27}\text{H}{22}\text{O}2 + \text{H}2\text{O}

$$

Industrial-Scale Protocol (US5304688 A1)

Conditions :

- Catalyst : 2.5 wt% methanesulfonic acid

- Molar ratio : Fluorenone : 2-methylphenol = 1 : 2.2

- Temperature : 160–180°C

- Reaction time : 8–12 hours

- Solvent : Toluene (azeotropic removal of water)

Yield : 89–92%

Purity : >99% (HPLC) after recrystallization from ethanol/water

Modified Friedel-Crafts Alkylation

An alternative approach employs Friedel-Crafts conditions using fluorenol derivatives and 2-methylphenol . This method is particularly useful for minimizing isomer formation.

Key Parameters

| Parameter | Optimal Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Chlorobenzene |

| Temperature | 120°C |

| Reaction Time | 6 hours |

| Workup | Alkaline extraction |

Advantages :

- Reduced formation of mono-substituted byproducts (<2%)

- Compatibility with electron-rich arenes

Limitations :

- Requires strict anhydrous conditions

- Higher catalyst loading increases costs

Purification and Characterization

Recrystallization Protocols

| Solvent System | Recovery (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|

| Ethanol/Water (3:1) | 78 | 99.5 | 218–219 |

| Toluene/Hexane (1:2) | 82 | 99.2 | 217–219 |

| Acetone | 65 | 98.8 | 215–218 |

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.32 (s, 2H, -OH), 6.95–7.85 (m, 14H, aromatic), 2.25 (s, 6H, -CH₃).

- FT-IR : 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=C aromatic), 1480 cm⁻¹ (C-CH₃ bend).

Comparative Analysis of Synthetic Routes

| Metric | Acid Catalysis | Friedel-Crafts |

|---|---|---|

| Yield (%) | 89–92 | 85–88 |

| Byproducts (%) | <1 | 2–3 |

| Energy Consumption | Moderate | High |

| Scalability | Excellent | Good |

| Catalyst Cost | Low | Moderate |

Industrial facilities predominantly utilize the acid-catalyzed method due to its balance of efficiency and cost.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The phenol groups in 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) can undergo oxidation reactions to form quinones.

Reduction: The compound can be reduced to form hydroquinones under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Materials Science

Polymer Production

4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) can be utilized as a building block in the synthesis of high-performance polymers. Its structure allows for the formation of thermosetting resins that exhibit excellent thermal stability and mechanical properties. These resins are valuable in aerospace and automotive applications where lightweight and durable materials are needed.

Composite Materials

The compound can also be incorporated into composite materials to enhance their mechanical strength and thermal resistance. Research indicates that composites containing Fluorene derivatives demonstrate improved performance characteristics compared to traditional materials .

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

Due to its favorable electronic properties, 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is being explored for use in OLEDs. The compound's ability to facilitate charge transport can lead to more efficient light emission in OLED devices, which are widely used in displays and lighting applications .

Organic Photovoltaics (OPVs)

The compound's electron-donating characteristics make it a candidate for use in organic photovoltaic cells. Studies have shown that incorporating Fluorene derivatives can improve the efficiency of OPVs by enhancing charge separation and transport within the active layer .

Biological Applications

Antioxidant Properties

Preliminary studies suggest that 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) exhibits antioxidant activity. This property could be beneficial in developing pharmaceuticals aimed at reducing oxidative stress-related diseases . Further research is needed to fully understand its biological effects and potential therapeutic applications.

Drug Delivery Systems

The compound's compatibility with various solvents and polymers positions it as a potential candidate for drug delivery systems. Its ability to form stable complexes with drugs may enhance the bioavailability and controlled release of therapeutic agents .

Case Study 1: Development of Advanced Polymers

In a study published by Taoka Chemical Co., researchers developed a series of thermosetting resins using Fluorene-based compounds. The resulting polymers exhibited superior thermal stability compared to conventional phenolic resins, making them suitable for high-temperature applications in aerospace engineering .

Case Study 2: OLED Efficiency Enhancement

A collaborative research effort highlighted the use of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) in OLED fabrication. The study demonstrated that devices incorporating this compound achieved a significant increase in luminous efficiency compared to standard OLEDs without Fluorene derivatives .

Wirkmechanismus

The mechanism by which 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) exerts its effects involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds and participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorene core provides structural rigidity and stability, enhancing the compound’s overall performance in various applications.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Steric Effects: DMBPF’s methyl groups increase steric hindrance compared to Bisphenol FL, reducing reactivity in condensation reactions but improving thermal resistance in polymers .

- Electronic Effects : Chlorine substituents in 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline) enhance electron-withdrawing properties, altering solubility and chromatographic behavior .

- Functionality: Amino groups in 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene enable crosslinking in polymers, whereas DMBPF’s methyl groups prioritize thermal stability .

Thermal and Chemical Stability

- DMBPF : Demonstrates superior thermal stability in polysiloxane-based polymers due to methyl group-induced steric protection .

- Bisphenol FL: Less thermally robust than DMBPF but widely used in epoxy resins due to lower synthesis costs .

- Fluorinated Analogues : Exhibit exceptional hydrolytic and thermal resistance (e.g., CFC-F2 in ) but face challenges in processing due to high crystallinity .

Biologische Aktivität

4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), commonly referred to as bis(2-methylphenol) fluorene, is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by the fluorene moiety and two methylphenol units, suggests diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine and environmental science.

- Molecular Formula : C27H22O2

- Molecular Weight : 378.46 g/mol

- CAS Number : 88938-12-9

- Structural Formula :

Biological Activity Overview

The biological activity of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) has been investigated in several studies, focusing on its antimicrobial, antioxidant, and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to bis(2-methylphenol) exhibit significant antimicrobial properties. The phenolic hydroxyl groups in the structure contribute to its ability to disrupt microbial cell membranes and inhibit growth. A study showed that related phenolic compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities. The presence of hydroxyl groups allows for the scavenging of free radicals, which can prevent oxidative stress in biological systems. In vitro assays have demonstrated that bis(2-methylphenol) exhibits considerable antioxidant activity, comparable to established antioxidants like ascorbic acid .

Anticancer Potential

Emerging research has suggested that bis(2-methylphenol) may possess anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For instance, a study highlighted its ability to inhibit the growth of breast cancer cells by inducing cell cycle arrest and promoting apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various phenolic compounds, 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) was tested against E. coli and S. aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

The antioxidant capacity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound demonstrated an IC50 value of 30 µg/mL, indicating strong radical scavenging activity. This suggests its potential application in preventing oxidative damage in biological systems.

Case Study 3: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with bis(2-methylphenol) resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with 25 µM of the compound for 24 hours.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C27H22O2 |

| Molecular Weight | 378.46 g/mol |

| CAS Number | 88938-12-9 |

| Antimicrobial MIC | 50 µg/mL |

| Antioxidant IC50 | 30 µg/mL |

| Apoptosis Induction | Yes (in MCF-7 cells) |

Q & A

Q. What are the standard synthetic routes for 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol), and how are its purity and structural integrity validated?

The compound is typically synthesized via acid-catalyzed condensation of 9-fluorenone with 2-methylphenol. A highly efficient method employs bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl (–SH) groups, achieving >95% selectivity and near-quantitative conversion under optimized conditions . Key characterization techniques include:

- 1H/13C NMR : To confirm the absence of unreacted monomers and verify substitution patterns.

- HPLC : Quantifies purity (>99% achievable) and monitors side products .

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3400 cm⁻¹).

Q. What safety protocols are critical when handling 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol) in laboratory settings?

While specific toxicity data may be limited, general safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill Management : Neutralize acidic residues (from synthesis) with sodium bicarbonate before disposal .

- Emergency Procedures : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can bifunctional ionic liquids (BFILs) enhance the catalytic efficiency of 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol) synthesis?

BFILs with –SO3H and –SH groups act as dual acid-thiol catalysts, accelerating the electrophilic aromatic substitution and stabilizing intermediates via hydrogen bonding. For example:

- Mechanism : –SO3H protonates 9-fluorenone, increasing electrophilicity, while –SH reduces side reactions (e.g., polycondensation) by scavenging free radicals .

- Optimization : Adjusting BFIL acidity (Hammett acidity, H₀) and –SH molar content (via Ellman’s assay) improves reaction kinetics and selectivity .

- Reusability : BFILs retain >90% activity after 5 cycles, reducing waste .

Q. What computational methods are suitable for predicting the electronic and thermochemical properties of 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol)?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate insights:

- Geometry Optimization : Validates steric effects from the fluorene backbone and methyl substituents .

- HOMO-LUMO Gaps : Predicts redox behavior and charge transport properties for electronic applications .

- Thermochemical Accuracy : Combining exact exchange (e.g., Becke88) with gradient-corrected correlation (e.g., Lee-Yang-Parr) reduces atomization energy errors to <3 kcal/mol .

Q. How does structural modification of 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol) impact its performance in epoxy resin formulations?

Derivatives with halogen or amino groups (e.g., 4,4′-(9H-fluorene-9,9-diyl)bis(2-chloroaniline)) enhance crosslinking density and thermal stability:

- Curing Kinetics : Differential scanning calorimetry (DSC) measures glass transition temperatures (T_g) and curing exotherms .

- Mechanical Testing : Tensile strength and flexural modulus improvements correlate with fluorene rigidity .

- Degradation Studies : Thermogravimetric analysis (TGA) evaluates stability up to 300°C .

Q. What analytical challenges arise in characterizing 4,4'-(9H-fluorene-9,9-diyl)bis(2-methylphenol) derivatives, and how are they resolved?

- Low Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for NMR/HPLC analysis .

- Isomeric Byproducts : High-resolution mass spectrometry (HRMS) distinguishes regioisomers .

- Trace Impurities : Solid-phase extraction (SPE) or preparative HPLC isolates minor components .

Q. Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.